

Rosuvastatin Lactone (CAS 503610-43-3): A Comprehensive Technical Guide

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Compound of Interest

Compound Name: Rosuvastatin Lactone

CAS No.: 503610-43-3

Cat. No.: B1140551

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For Researchers, Scientists, and Drug Development Professionals

Abstract

Rosuvastatin Lactone (CAS 503610-43-3) is a key metabolite of the widely prescribed anti-hyperlipidemic agent, Rosuvastatin. As a member of the statin class, Rosuvastatin and its metabolites are inhibitors of HMG-CoA reductase, the rate-limiting enzyme in cholesterol biosynthesis. This technical guide provides an in-depth overview of **Rosuvastatin Lactone**, encompassing its chemical and physical properties, synthesis, analytical methodologies for its quantification, and its pharmacological profile. Detailed experimental protocols and visual representations of metabolic pathways and experimental workflows are included to support researchers and professionals in the fields of pharmacology and drug development.

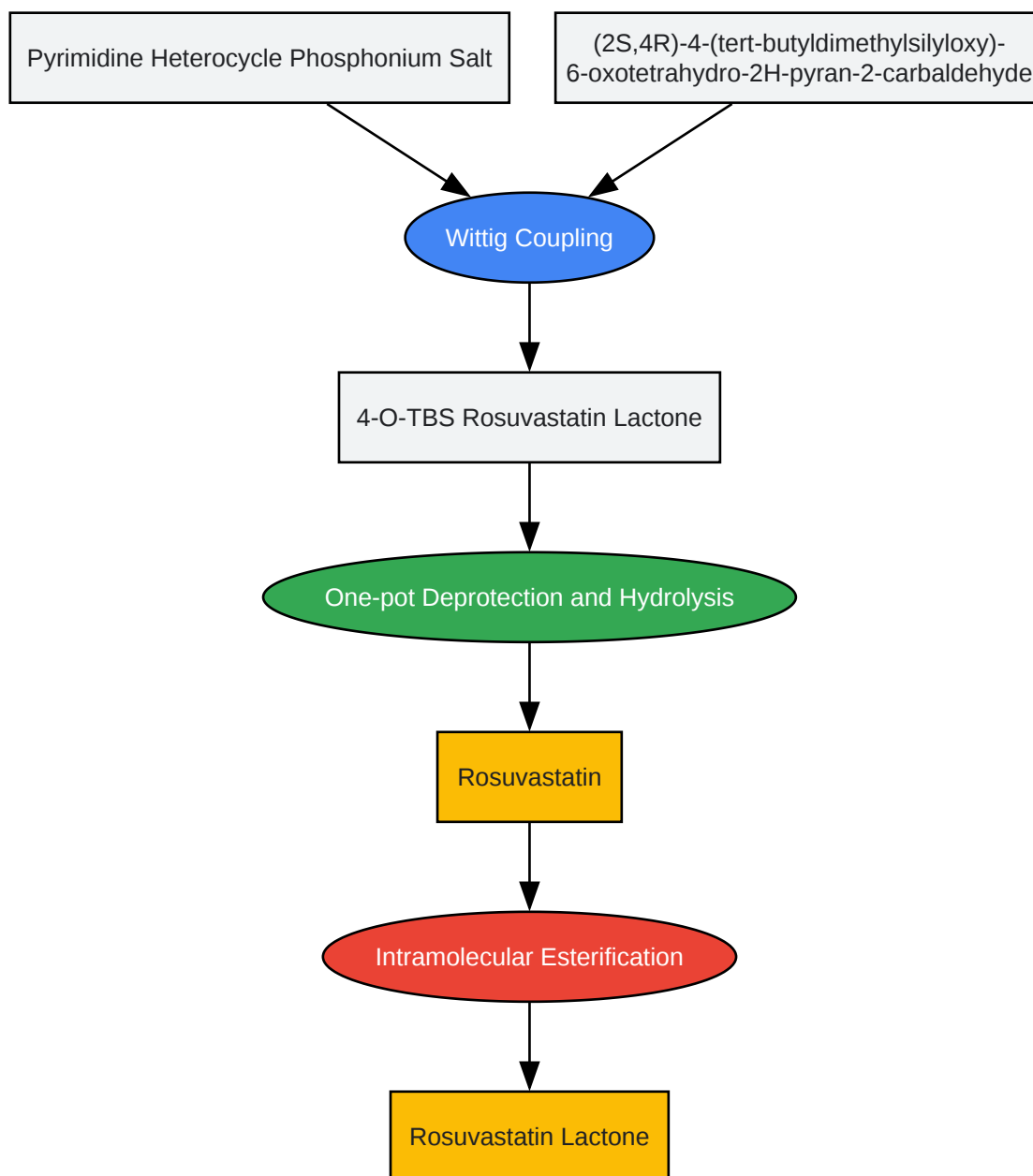
Chemical and Physical Properties

Rosuvastatin Lactone is the cyclic ester form of Rosuvastatin. Its chemical identity and key physical properties are summarized in the table below.

Property	Value	Reference
CAS Number	503610-43-3	[1][2]
Molecular Formula	C ₂₂ H ₂₆ FN ₃ O ₅ S	[1][3]
Molecular Weight	463.52 g/mol	[1][3]
IUPAC Name	N-[4-(4-fluorophenyl)-5-[(E)-2-[(2S,4R)-4-hydroxy-6-oxooxan-2-yl]ethenyl]-6-propan-2-yl]pyrimidin-2-yl]-N-methylmethanesulfonamide	[1]
Synonyms	Rosuvastatin-5S-lactone, RSTL, (+)-Rosuvastatin lactone, Rosuvastatin EP Impurity D	[1][2]
Appearance	White to off-white solid	[4]
Melting Point	127-135°C	[5]
Solubility	Soluble in DMSO (125 mg/mL), DMF (30 mg/mL); Slightly soluble in Ethanol, Acetonitrile, Chloroform, Ethyl Acetate, Methanol.	[2][4][5]
Storage	Powder: -20°C for 3 years; 4°C for 2 years. In solvent: -80°C for 6 months; -20°C for 1 month.	[4]

Synthesis of Rosuvastatin Lactone

A key synthetic route to Rosuvastatin and its lactone form involves a Wittig reaction. This approach offers a convergent and efficient pathway to the target molecule.[6][7][8] A generalized workflow for this synthesis is presented below.



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Caption: Synthetic pathway to **Rosuvastatin Lactone** via Wittig reaction.

Experimental Protocol: Synthesis via Wittig Reaction (Generalized)

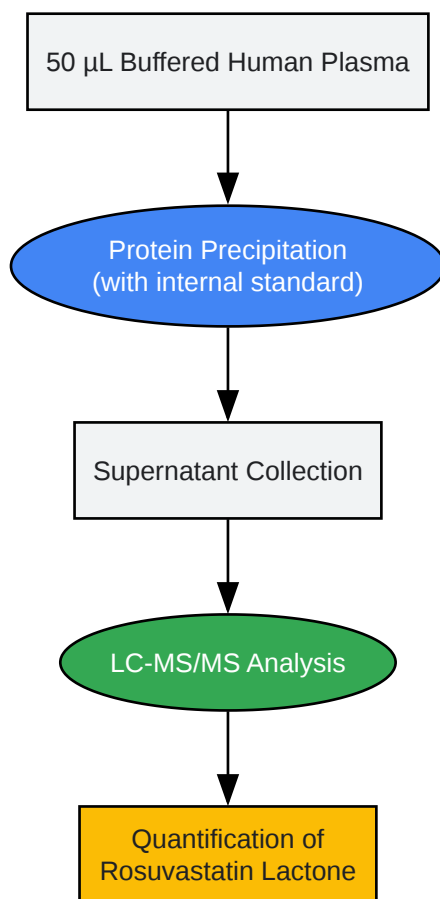
The synthesis of **Rosuvastatin Lactone** can be achieved from Rosuvastatin, which is synthesized via a Wittig reaction between a pyrimidine heterocycle phosphonium salt and (2S,4R)-4-(tert-butyldimethylsilyloxy)-6-oxotetrahydro-2H-pyran-2-carbaldehyde.[6][7][8]

- Wittig Coupling: The pyrimidine phosphonium salt is reacted with a suitable base (e.g., NaHDMS, n-BuLi) in an appropriate solvent (e.g., THF, toluene) to generate the ylide. This is then reacted with the pyran-2-carbaldehyde derivative at low temperatures (e.g., -90°C to 26°C) to yield 4-O-TBS protected **Rosuvastatin Lactone**.^[9]
- Deprotection: The tert-butyldimethylsilyl (TBS) protecting group is removed, typically using a fluoride source such as tetrabutylammonium fluoride (TBAF) in THF, to yield **Rosuvastatin Lactone**.
- Hydrolysis (to form Rosuvastatin): The resulting lactone can be hydrolyzed under basic conditions (e.g., NaOH in ethanol/water) to open the lactone ring and form the calcium salt of Rosuvastatin after ion exchange.
- Lactonization (to form **Rosuvastatin Lactone**): Rosuvastatin can be converted to **Rosuvastatin Lactone** through intramolecular esterification. This process can be facilitated under acidic conditions or through metabolic processes in vivo.^[10]

A patent also describes an alternative synthesis route starting from fluorobenzaldehyde, methyl isobutyrylacetate, urea, and cuprous chloride, proceeding through a series of condensation, oxidation, reduction, and substitution reactions.^[11]

Analytical Methodology: LC-MS/MS for Quantification in Human Plasma

A sensitive and validated Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method is crucial for the quantification of **Rosuvastatin Lactone** in biological matrices.



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Caption: Workflow for the analysis of **Rosuvastatin Lactone** in plasma.

Experimental Protocol: LC-MS/MS Analysis

The following protocol is based on a validated method for the simultaneous quantification of Rosuvastatin, **Rosuvastatin Lactone**, and N-desmethyl Rosuvastatin in human plasma.[12]

Sample Preparation:

- To 50 μL of buffered human plasma, add the internal standard (e.g., deuterium-labeled Rosuvastatin).
- Perform protein precipitation by adding a suitable organic solvent (e.g., acetonitrile).
- Vortex the mixture and centrifuge to pellet the precipitated proteins.

- Transfer the supernatant to a clean tube for analysis.

Chromatographic Conditions:

Parameter	Condition
Column	Zorbax-SB Phenyl (2.1 mm × 100 mm, 3.5 μm)
Mobile Phase A	0.1% v/v glacial acetic acid in 10% v/v methanol in water
Mobile Phase B	40% v/v methanol in acetonitrile
Flow Rate	0.35 mL/min
Gradient	A gradient mixture of solvents A and B
Run Time	6.0 min

Mass Spectrometric Conditions:

Parameter	Condition
Ionization Mode	Positive Electrospray Ionization (ESI+)
Detection	Multiple Reaction Monitoring (MRM)

Method Validation Parameters:

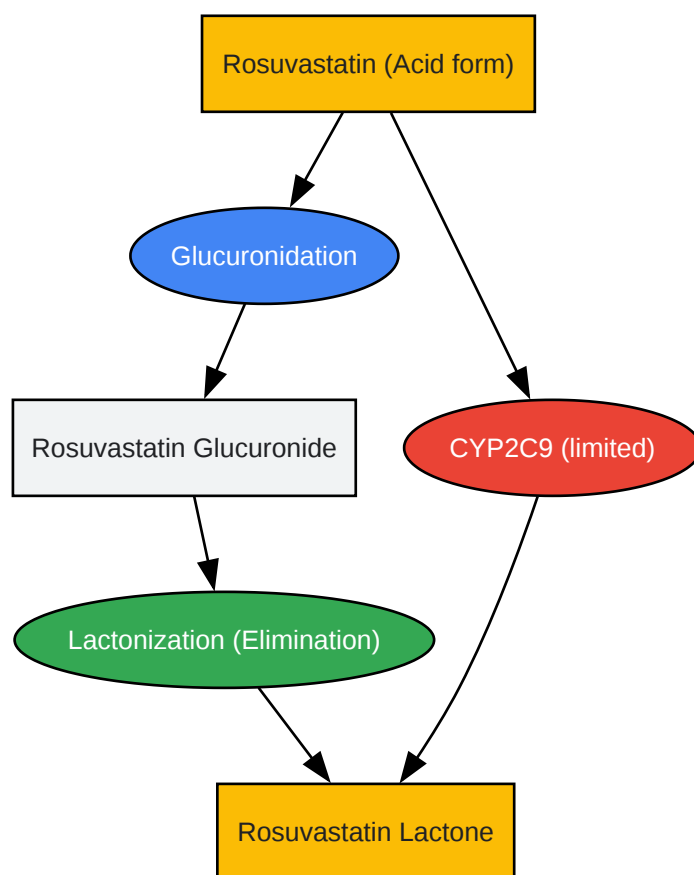
Parameter	Result
Linearity Range	0.1-100 ng/mL (R ≥ 0.9964)
Mean Extraction Recovery	88.0-106%
Intra- and Inter-run Accuracy	91.8-111%
Intra- and Inter-run Precision	≤15%
Stability	Stable for 6h (bench-top), 3 freeze-thaw cycles, and 1 month at -80°C

Pharmacology and Metabolism

Rosuvastatin Lactone is a metabolite of Rosuvastatin. While Rosuvastatin is a potent inhibitor of HMG-CoA reductase, the lactone form also exhibits biological activity, particularly in the context of drug metabolism.

Metabolism of Rosuvastatin to Rosuvastatin Lactone

Rosuvastatin undergoes limited metabolism in humans, with approximately 10% of a dose being recovered as metabolites.[5] The formation of **Rosuvastatin Lactone** is a significant metabolic pathway. This conversion can occur via a glucuronide intermediate.[13] The cytochrome P450 enzyme CYP2C9 is also involved to a limited extent in the metabolism of Rosuvastatin to its N-desmethyl metabolite and the lactone.[13]



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Caption: Metabolic conversion of Rosuvastatin to **Rosuvastatin Lactone**.

Pharmacological Activity

Rosuvastatin Lactone has been shown to be an inhibitor of cytochrome P450 enzymes. Specifically, it inhibits CYP2C9.1 and CYP2C9.3 with IC_{50} values of 8.52 μ M and 4.1 μ M, respectively.[2] It also demonstrates inhibitory effects on CYP3A4/5 with an IC_{50} of 20.7 μ M.[14][15] The acid form of Rosuvastatin has minimal inhibitory effects on these CYP enzymes.[14][15] This suggests that the conversion of Rosuvastatin to its lactone form can influence drug-drug interactions.

While Rosuvastatin is a potent inhibitor of HMG-CoA reductase, the direct inhibitory activity of **Rosuvastatin Lactone** on this enzyme is not as well-characterized in publicly available literature. However, the interconversion between the acid and lactone forms is an important consideration in the overall pharmacological profile of Rosuvastatin.

Potential Signaling Pathway Involvement

The parent compound, Rosuvastatin, has been shown to exert pleiotropic effects beyond lipid-lowering, including anti-inflammatory and anti-proliferative actions. These effects are often mediated through various signaling pathways. For instance, Rosuvastatin can activate autophagy via inhibition of the Akt/mTOR signaling pathway in vascular smooth muscle cells.[16] It has also been shown to mediate autophagic activities through the PI3K/Akt/mTOR signaling pathway in macrophages.[17] Given the metabolic relationship, it is plausible that **Rosuvastatin Lactone** may also play a role in modulating these or similar pathways, either directly or through its conversion back to the active acid form.

Stability and Degradation

Rosuvastatin Lactone is the major degradation product of Rosuvastatin under various stress conditions, including thermal, light, and acidic conditions.[18] The equilibrium between Rosuvastatin and its lactone form is influenced by the solvent matrix. In aprotic solvents, the formation of the lactone is favored, while in an acidic aqueous mobile phase, the reverse reaction (hydrolysis of the lactone to the acid) is observed.[18] In organic protic solvents like methanol, both forms are relatively stable.[10][18]

Conclusion

Rosuvastatin Lactone is a critical molecule to consider in the study of Rosuvastatin's pharmacology, metabolism, and analysis. Its formation, biological activity, and stability are important factors that can influence the overall efficacy and safety profile of Rosuvastatin. The technical information and protocols provided in this guide are intended to serve as a valuable resource for researchers and professionals engaged in the development and study of statin-based therapies. Further investigation into the direct pharmacological effects and signaling pathway modulation by **Rosuvastatin Lactone** is warranted to fully elucidate its role in the therapeutic actions of its parent compound.

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References

- [1. Rosuvastatin Lactone | C22H26FN3O5S | CID 29918986 - PubChem \[pubchem.ncbi.nlm.nih.gov\]](#)
- [2. caymanchem.com \[caymanchem.com\]](#)
- [3. Rosuvastatin Lactone | TRC-R700550-100MG | LGC Standards \[lgcstandards.com\]](#)
- [4. medchemexpress.com \[medchemexpress.com\]](#)
- [5. bocsci.com \[bocsci.com\]](#)
- [6. Lactone pathway to statins utilizing the Wittig reaction. The synthesis of rosuvastatin. | Semantic Scholar \[semanticscholar.org\]](#)
- [7. scribd.com \[scribd.com\]](#)
- [8. Lactone pathway to statins utilizing the Wittig reaction. The synthesis of rosuvastatin - PubMed \[pubmed.ncbi.nlm.nih.gov\]](#)
- [9. researchgate.net \[researchgate.net\]](#)
- [10. researchgate.net \[researchgate.net\]](#)
- [11. CN103613582A - Rosuvastatin lactone - Google Patents \[patents.google.com\]](#)
- [12. A simple assay for the simultaneous determination of rosuvastatin acid, rosuvastatin-5S-lactone, and N-desmethyl rosuvastatin in human plasma using liquid chromatography-tandem mass spectrometry \(LC-MS/MS\) - PubMed \[pubmed.ncbi.nlm.nih.gov\]](#)

- [13. organic chemistry - How does Rosuvastatin 5 S-lactone form in human body? - Chemistry Stack Exchange \[chemistry.stackexchange.com\]](#)
- [14. Effects of acid and lactone forms of eight HMG-CoA reductase inhibitors on CYP-mediated metabolism and MDR1-mediated transport - PubMed \[pubmed.ncbi.nlm.nih.gov\]](#)
- [15. Effects of Acid and Lactone Forms of Eight HMG-CoA Reductase Inhibitors on CYP-Mediated Metabolism and MDR1-Mediated Transport - ProQuest \[proquest.com\]](#)
- [16. Rosuvastatin activates autophagy via inhibition of the Akt/mTOR axis in vascular smooth muscle cells - PMC \[pmc.ncbi.nlm.nih.gov\]](#)
- [17. Rosuvastatin exerts anti-atherosclerotic effects by improving macrophage-related foam cell formation and polarization conversion via mediating autophagic activities - PMC \[pmc.ncbi.nlm.nih.gov\]](#)
- [18. chemicalpapers.com \[chemicalpapers.com\]](#)
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